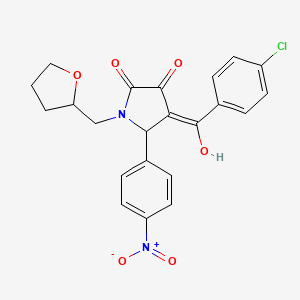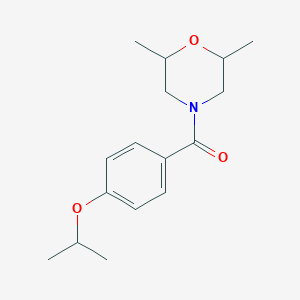![molecular formula C15H16BrN3O2 B5402239 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide](/img/structure/B5402239.png)
1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide, also known as BRD3308, is a small molecule drug that has been developed for potential use in cancer treatment. This compound has shown promising results in preclinical studies and has attracted attention as a potential therapeutic agent for various types of cancer.
Wirkmechanismus
The mechanism of action of 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide is not fully understood, but it is believed to act by inhibiting the activity of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. By inhibiting BET proteins, 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide can alter the expression of genes that are involved in cancer cell growth and survival, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide has been shown to have a number of biochemical and physiological effects. It can inhibit cancer cell growth and survival, induce apoptosis, and inhibit the expression of genes that are involved in cancer cell proliferation and survival. In addition, 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide has been found to have anti-inflammatory effects, and to inhibit the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide is its high potency and selectivity for BET proteins, which makes it a promising candidate for cancer treatment. However, one limitation of 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus could be the optimization of dosing regimens and treatment protocols for use in cancer patients. Additionally, further studies could be conducted to investigate the potential use of 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide in combination with other cancer therapies, such as chemotherapy or immunotherapy.
Synthesemethoden
The synthesis of 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide involves a multistep process starting from commercially available starting materials. The key step in the synthesis is the coupling of 4-bromoindole with proline to form the prolinamide intermediate, which is then acetylated to obtain the final product. The synthesis has been optimized to yield high purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide has shown activity against a variety of cancer types, including breast, lung, colon, and pancreatic cancer.
Eigenschaften
IUPAC Name |
1-[2-(4-bromoindol-1-yl)acetyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c16-11-3-1-4-12-10(11)6-8-18(12)9-14(20)19-7-2-5-13(19)15(17)21/h1,3-4,6,8,13H,2,5,7,9H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWSLQNBSPVBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN2C=CC3=C2C=CC=C3Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chlorophenyl)sulfonyl]-3-[2-(2-isopropyl-5-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5402161.png)

![1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5402171.png)
![6,7-dimethoxy-2-[(4-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5402173.png)
![4-[(2-furylmethyl)thio]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5402187.png)
![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide](/img/structure/B5402188.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5402202.png)

![3-[2-(2,4-difluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)carbonyl]piperidine](/img/structure/B5402219.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide](/img/structure/B5402221.png)
![3-({1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5402231.png)
![4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-1-(4-ethoxy-3-methylphenyl)-4-oxobutan-1-one](/img/structure/B5402244.png)
